molecular formula C7H11NO B13110526 2-Methoxy-3,4-dimethyl-3H-pyrrole

2-Methoxy-3,4-dimethyl-3H-pyrrole

Cat. No.: B13110526
M. Wt: 125.17 g/mol
InChI Key: KYXQVKXLZLRPIO-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethyl-3H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a methoxy group at the 2 position. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4-dimethyl-3H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with different amines in the presence of a catalytic amount of bismuth nitrate pentahydrate. This method yields the corresponding pyrroles with excellent efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4-dimethyl-3H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

2-Methoxy-3,4-dimethyl-3H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethyl-3H-pyrrole involves its interaction with various molecular targets and pathways. The specific details of its mechanism are still under investigation, but it is known to interact with enzymes and receptors in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3,4-dimethyl-3H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methoxy-3,4-dimethyl-3H-pyrrole

InChI

InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4,6H,1-3H3

InChI Key

KYXQVKXLZLRPIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CN=C1OC)C

Origin of Product

United States

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